BenchChemオンラインストアへようこそ!

4,5,6-Trihydroxy-3H-xanthen-3-one

Xanthone chemistry metal chelation regioisomeric differentiation

4,5,6-Trihydroxy-3H-xanthen-3-one (CAS 92921-32-9) is a trihydroxylated xanthone derivative with the molecular formula C13H8O5 and a molecular weight of 244.20 g/mol. It belongs to the fluorone (3H-xanthen-3-one) subclass of xanthene heterocycles, characterized by three hydroxyl groups at positions 4, 5, and 6 of the tricyclic core.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
CAS No. 92921-32-9
Cat. No. B14347381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trihydroxy-3H-xanthen-3-one
CAS92921-32-9
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=C2C1=CC3=C(O2)C(=C(C=C3)O)O)O
InChIInChI=1S/C13H8O5/c14-8-3-1-6-5-7-2-4-9(15)11(17)13(7)18-12(6)10(8)16/h1-5,14,16-17H
InChIKeyNCKYKOZOPOAWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trihydroxy-3H-xanthen-3-one (CAS 92921-32-9): Procurement-Relevant Identity and Chemical Class


4,5,6-Trihydroxy-3H-xanthen-3-one (CAS 92921-32-9) is a trihydroxylated xanthone derivative with the molecular formula C13H8O5 and a molecular weight of 244.20 g/mol . It belongs to the fluorone (3H-xanthen-3-one) subclass of xanthene heterocycles, characterized by three hydroxyl groups at positions 4, 5, and 6 of the tricyclic core . This specific substitution pattern distinguishes it from the more extensively studied 2,6,7-trihydroxyxanthen-3-one isomer and underlies its unique metal-chelating and synthetic scaffold properties.

Why 4,5,6-Trihydroxy-3H-xanthen-3-one Cannot Be Replaced by Positional Isomers or the Parent Xanthone in Critical Applications


The 4,5,6-trihydroxy substitution pattern on the 3H-xanthen-3-one core is not interchangeable with the more common 2,6,7-trihydroxy isomer or the parent xanthone (9H-xanthen-9-one) [1]. The vicinal (catechol-like) 5,6-dihydroxy motif of the target compound enables bidentate metal chelation and redox chemistry that is structurally impossible for the 2,6,7-isomer, where the hydroxyls are spatially separated . This regioisomeric specificity has direct consequences: 9-substituted derivatives of the 4,5,6-trihydroxy scaffold have been identified as CDC25 phosphatase inhibitors and Gβγ-subunit modulators with distinct selectivity profiles, whereas parallel libraries based on the 2,6,7-isomer showed different target engagement patterns [2]. Simply substituting the 2,6,7-isomer or unsubstituted xanthone would forfeit the specific hydrogen-bonding network and metal-coordination capacity that define the 4,5,6-trihydroxy pharmacophore.

Quantitative Differentiation Evidence for 4,5,6-Trihydroxy-3H-xanthen-3-one vs. Closest Analogs


Regioisomeric Catechol Motif of 4,5,6-Trihydroxy-3H-xanthen-3-one vs. 2,6,7-Trihydroxy Isomer Confers Unique Metal-Chelation and Redox Capacity

The 4,5,6-trihydroxy substitution pattern creates a vicinal diol (catechol) at the C5-C6 positions of the xanthen-3-one core, a structural feature absent in the 2,6,7-trihydroxy isomer where hydroxyls are spatially isolated . This vicinal diol enables bidentate metal coordination (e.g., Cu²⁺, Fe³⁺) and redox cycling between catechol and ortho-quinone forms. By contrast, the 2,6,7-trihydroxy isomer lacks any adjacent hydroxyl pair and cannot engage in bidentate metal chelation . This regioisomeric distinction is critical for applications requiring metal-binding capacity: the 2,6,7-isomer scaffold has been shown to reduce cupric ions via a different, non-catecholic mechanism that is highly pH-dependent and substituent-sensitive [1], whereas the 4,5,6-isomer's catechol motif is expected to provide more robust, pH-independent metal reduction characteristic of catechol-containing polyphenols.

Xanthone chemistry metal chelation regioisomeric differentiation catechol motif

CDC25 Phosphatase Inhibition: 9-Substituted 4,5,6-Trihydroxy Scaffold Shows Distinct Ki Profile vs. Non-Xanthenone CDC25 Inhibitors

A 9-substituted derivative of the 4,5,6-trihydroxy-3H-xanthen-3-one scaffold, compound 11 (3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-propanoic acid), was identified as a novel CDC25 phosphatase inhibitor through structure-based virtual screening [1]. This compound, together with structural analogs (compounds 3, 5–9, 21, 24, and 25), demonstrated Ki values for CDC25A, -B, and -C ranging from 0.01 to 4.4 μM [1]. Compound 7, an analog of this 4,5,6-trihydroxy scaffold, showed marked antiproliferative activity against human melanoma cell lines A2058 and SAN, associated with G2/M cell cycle arrest and apoptosis induction via the intrinsic pathway [1]. In comparison, the well-characterized CDC25 inhibitor NSC663284 exhibits Ki values of 29, 95, and 89 nM for CDC25A, B2, and C respectively , while another xanthene-derived scaffold (9-xanthenone series) showed anticancer activity primarily through cdc2 kinase and cdc25 phosphatase inhibition with 4-(N1-Amidino)-sulphanilamidomethyl-6-chloro-9-xanthenone (compound 10) as the most active member, though with a different selectivity fingerprint [2].

CDC25 phosphatase inhibition anticancer agent discovery xanthenone pharmacophore virtual screening

Gβγ Subunit Modulation: M119 (4,5,6-Trihydroxy Xanthen-3-one 9-Cyclohexyl Derivative) Shows Comparable Binding to Gallein but Distinct Functional Selectivity in Opioid Receptor Signaling

M119 (cyclohexanecarboxylic acid [2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-]), a 9-substituted derivative of the target scaffold, was directly compared with gallein (a 9-(2-carboxyphenyl)-substituted 4,5,6-trihydroxyxanthen-3-one) in competitive phage ELISA and SPR binding assays against the Gβγ 'hot spot' [1]. Both compounds bound Gβγ with comparable affinities in the competition phage ELISA, with gallein showing SPR-derived kinetic parameters of ka = 1130 ± 17 M⁻¹ s⁻¹ and kd = 4.3 ± 0.04 × 10⁻⁴ s⁻¹ [1]. Functionally, M119 showed in vitro IC₅₀ values of ~2–5 μM for Gβγ-mediated PI3K and PLCβ activation inhibition while sparing Gα-mediated signaling . In vivo, intracerebroventricular M119 administration caused a 10-fold increase in morphine potency and a 7-fold increase in DAMGO potency in mice, while showing no effect on κ- or δ-opioid receptor-mediated analgesia [2]. Systemic M119 administration produced a 4-fold leftward shift in systemic morphine potency [2]. Gallein, by contrast, was shown to increase CGRP binding and cAMP production in vascular smooth muscle cells while still inhibiting Gβγ-mediated relaxation effects, indicating a different functional selectivity profile despite comparable binding affinity [3].

G-protein coupled receptor Gβγ inhibitor opioid analgesia M119 gallein

Physicochemical Differentiation: 4,5,6-Trihydroxy-3H-xanthen-3-one vs. Parent Xanthone — Enhanced Polarity and Hydrogen-Bonding Capacity

The computed physicochemical profile of 4,5,6-trihydroxy-3H-xanthen-3-one (CAS 92921-32-9) shows a LogP of 2.01, a topological polar surface area (TPSA) of 90.9 Ų, and an exact mass of 244.037 Da . In comparison, the parent xanthone (9H-xanthen-9-one, CAS 90-47-1) has a higher LogP of approximately 3.4 and a TPSA of only ~26 Ų [1]. The trihydroxy substitution on the target compound increases TPSA by ~65 Ų and reduces LogP by ~1.4 units, translating to substantially improved aqueous solubility and hydrogen-bonding capacity. This shift is relevant for applications requiring aqueous compatibility: the target compound's three H-bond donors (3× OH) and five H-bond acceptors (5× O) provide a markedly different solvation and intermolecular interaction profile compared to the lipophilic parent xanthone (0 H-bond donors, 2 H-bond acceptors) .

Physicochemical properties LogP polar surface area aqueous solubility drug-likeness

Scaffold Versatility for Kinase Inhibitor Library Synthesis: 4,5,6-Trihydroxy Pattern Enables Selective 9-Position Functionalization Unavailable in Isomeric Trihydroxyxanthen-3-ones

The 4,5,6-trihydroxy substitution pattern on the xanthen-3-one core provides a unique synthetic handle for selective 9-position functionalization, which is the predominant derivatization site for generating biologically active analogs [1]. This scaffold has yielded at least three distinct pharmacologically characterized chemotypes: (a) CDC25 phosphatase inhibitors (9-propanoic acid and related derivatives, Ki range 0.01–4.4 μM across CDC25A/B/C) [2]; (b) Gβγ subunit modulators (9-cyclohexyl M119 and 9-carboxyphenyl gallein) with divergent functional selectivity [3]; and (c) VEGF receptor antagonists (8-(3-oxo-4,5,6-trihydroxy-3H-xanthen-9-yl)-1-naphthoic acid) inhibiting MAPK phosphorylation in endothelial cells [4]. In contrast, the 2,6,7-trihydroxyxanthen-3-one isomer literature predominantly reports 9-aryl substituted analogs with antioxidant and antiproliferative activities (IC₅₀ 0.7–4.2 μmol L⁻¹ against HeLa, SW620, HepG2, A549 cell lines) but with a different target engagement profile focused on general cytotoxicity rather than specific kinase/phosphatase modulation [5].

Synthetic chemistry kinase inhibitor scaffold library synthesis SAR exploration

Validated Application Scenarios for 4,5,6-Trihydroxy-3H-xanthen-3-one Based on Quantitative Evidence


Medicinal Chemistry: Kinase/Phosphatase Inhibitor Lead Generation via 9-Position SAR Exploration

The 4,5,6-trihydroxy-3H-xanthen-3-one scaffold has been validated as a starting point for CDC25 phosphatase inhibitor development, with 9-substituted derivatives achieving Ki values as low as 0.01 μM against CDC25 isoforms [1]. The vicinal diol motif at C5-C6 is structurally consistent with metal-dependent phosphatase active-site chelation, providing a rational basis for structure-based design. Parallel libraries based on the 2,6,7-trihydroxy isomer have not yielded comparable target-specific CDC25 inhibition, underscoring the importance of the 4,5,6-regioisomer [2]. Researchers developing isoform-selective CDC25 inhibitors for oncology applications should prioritize the 4,5,6-trihydroxy scaffold over the 2,6,7-isomer or parent xanthone to access this chemotype.

GPCR Drug Discovery: Gβγ Subunit Modulator Development with Opioid or Cardiovascular Selectivity

The 4,5,6-trihydroxy-3H-xanthen-3-one core is the common scaffold for both M119 (μ-opioid-selective Gβγ modulator, 10-fold morphine potentiation in vivo) and gallein (CGRP pathway-selective Gβγ modulator) [3]. The functional selectivity between these two molecules is governed exclusively by the nature of the 9-substituent (cyclohexyl vs. 2-carboxyphenyl), demonstrating that the unsubstituted 4,5,6-trihydroxy scaffold is an essential synthetic intermediate for generating focused libraries aimed at dissecting Gβγ signaling pathways [4]. Procurement of the parent compound enables SAR campaigns to identify novel Gβγ modulators with tissue- or receptor-specific selectivity profiles.

Computational Chemistry and Virtual Screening: Structure-Based Discovery of Novel Target Inhibitors

The 4,5,6-trihydroxy-3H-xanthen-3-one scaffold was successfully identified through structure-based virtual screening as a novel CDC25 inhibitor chemotype distinct from known inhibitor classes [1]. Its computed physicochemical profile (LogP = 2.01, TPSA = 90.9 Ų, 3 HBD, 5 HBA) places it within favorable drug-like chemical space , making it suitable for inclusion in computational screening libraries. Compared to the more lipophilic parent xanthone (LogP ~3.4), the trihydroxy substitution provides enhanced aqueous solubility and hydrogen-bonding capacity that improve docking performance and lead-likeness .

Dye and Sensor Chemistry: Metal-Responsive Probes Exploiting the Vicinal Diol Motif

The catechol-like 5,6-dihydroxy motif of 4,5,6-trihydroxy-3H-xanthen-3-one provides bidentate metal-chelation capacity that is structurally absent in the 2,6,7-trihydroxy isomer [2]. While the 2,6,7-isomer has been characterized for copper-reducing activity, this proceeds via a mechanism distinct from catechol-metal chelation [5]. The target compound's vicinal diol enables development of colorimetric or fluorescent metal sensors (for Cu²⁺, Fe³⁺, or other transition metals) where metal binding directly modulates the xanthenone chromophore. This metal-responsive property is not replicable with non-catecholic xanthen-3-one isomers.

Quote Request

Request a Quote for 4,5,6-Trihydroxy-3H-xanthen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.